Hydroxyzine Hydrochloride
Description
Hydroxyzine dihydrochloride (HDH) (CAS: 2192-20-3) is a first-generation antihistamine of the piperazine class, chemically designated as (RS)-2-{2-[4-(p-chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride . It functions as a histamine H₁ receptor inverse agonist, with additional antagonistic activity at serotonin (5-HT₂A), dopamine (D₁/₂), and α₁-adrenergic receptors . Clinically, HDH is utilized for its anxiolytic, sedative, antiemetic, and antipruritic properties, particularly in managing chronic urticaria, dermatitis, and perioperative anxiety . Its molecular weight is 447.83 g/mol, and it exhibits high solubility in water (>700 mg/mL) and ethanol (220 mg/mL) .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040737 | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 163837-37-4, 163837-38-5 | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |
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| Record name | HYDROXYZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Hydroxyzine dihydrochloride, a first-generation antihistamine, is widely recognized for its sedative and anxiolytic properties. It primarily functions by blocking histamine H1 receptors, leading to various biological activities beyond its antihistaminic effects. This article delves into the compound's biological activity, including its anti-inflammatory effects, role in pruritus management, and potential side effects.
Hydroxyzine exerts its effects through several mechanisms:
- Histamine Receptor Antagonism : Hydroxyzine blocks H1 receptors in the central nervous system (CNS), which contributes to its sedative effects. Studies have shown that a single 30 mg dose can occupy approximately 67.6% of brain H1 receptors, correlating with increased sleepiness and cognitive decline .
- Anti-Inflammatory Activity : Recent research indicates that hydroxyzine has immunomodulatory effects, particularly on macrophages. In activated macrophages, hydroxyzine reduced the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an anti-inflammatory role through these pathways .
- Bronchodilator Effects : Hydroxyzine has been identified as an active bronchodilator, increasing specific airway conductance significantly in asthmatic subjects . This effect is particularly beneficial for patients with bronchospastic diseases undergoing surgical procedures.
Management of Pruritus
A real-world observational study involving 400 patients with chronic pruritus demonstrated significant improvements in symptoms and quality of life after treatment with hydroxyzine over 12 weeks. The study utilized the Dermatology Quality of Life Index (DLQI) and the 5-D itch scale to assess outcomes. Results showed:
- Significant Improvement : Patients reported substantial reductions in pruritus scores at multiple time points (2, 4, 8, and 12 weeks) with a p-value < 0.0001.
- Tolerability : Hydroxyzine was well tolerated, with mild adverse events such as drowsiness and dry mouth reported .
Case Studies
- Priapism Associated with Hydroxyzine : A case report highlighted a patient who experienced priapism after adding hydroxyzine to a regimen that included risperidone. This case underscores the potential for hydroxyzine to interact adversely with other medications .
- Premedication in Pediatric Surgery : A study indicated that premedicating children with hydroxyzine significantly reduced the incidence of oxygen desaturation during anesthesia compared to midazolam alone .
Summary of Biological Activities
Scientific Research Applications
Overview
Hydroxyzine dihydrochloride is primarily known for its antihistaminic , anxiolytic , and sedative properties. It works by blocking the effects of histamine at the H1 receptor, thereby alleviating allergic symptoms and providing sedation. Its pharmacokinetics indicate rapid absorption and a duration of action between 4 to 6 hours post-administration .
Medical Uses
Hydroxyzine is employed in various medical contexts:
- Anxiety Management : Hydroxyzine is utilized for symptomatic relief of anxiety and tension associated with psychoneuroses. It has been shown to outperform placebo in treating generalized anxiety disorder, although its long-term efficacy compared to other anxiolytics remains unclear .
- Pruritus Treatment : It is effective in managing itchiness due to allergic reactions, chronic urticaria, and other dermatological conditions. A prospective observational study demonstrated significant improvement in pruritus scores and quality of life among patients treated with hydroxyzine over 12 weeks .
- Sedation : Hydroxyzine is often used as a premedication agent to induce sedation before surgical procedures. Its sedative effects can be beneficial in acute anxiety episodes or preoperative settings .
- Nausea Control : The compound has also been indicated for controlling nausea and vomiting, particularly in non-pregnant patients .
Scientific Research Applications
Hydroxyzine dihydrochloride has significant implications in scientific research across various fields:
Chemistry
- Hydroxyzine serves as a model compound for studying piperazine derivatives and their interactions within biochemical pathways.
Biology
- Research investigates its effects on histamine receptors, contributing to the understanding of allergic responses and central nervous system interactions.
Medicine
- Hydroxyzine is extensively used in clinical trials to evaluate its efficacy in treating anxiety, nausea, and allergic reactions. Its unique properties make it a subject of interest for developing new therapeutic approaches .
Case Studies
Several case studies highlight both the therapeutic benefits and potential adverse effects of hydroxyzine:
- Fixed Drug Eruption : A report documented four pediatric cases where hydroxyzine caused a fixed drug eruption on the penis. The condition resolved upon discontinuation of the drug, emphasizing the need for caution regarding dermatological reactions .
- Premedication Efficacy : A clinical trial assessed hydroxyzine's effectiveness as premedication in pediatric patients undergoing surgery. Results indicated that combining hydroxyzine with midazolam significantly reduced complications compared to midazolam alone.
Table 1: Effects of Hydroxyzine on Macrophage Activation
| Treatment Condition | % Cells Positive for p-PI3K+ (Mean ± SD) | % Cells Positive for p38- (Mean ± SD) |
|---|---|---|
| Control | 12.03 ± 1.83 | 77.00 ± 8.07 |
| LPS | 46.80 ± 2.72 | 62.56 ± 6.20 |
| LPS + Hydroxyzine | 64.33 ± 5.29 | 38.53 ± 1.40 |
This table summarizes findings from studies investigating the immunomodulatory effects of hydroxyzine on macrophages, illustrating its role in modulating inflammatory responses through specific intracellular pathways.
Chemical Reactions Analysis
Metabolic Reactions
Hydroxyzine undergoes hepatic metabolism primarily via CYP3A4/5 enzymes , producing active and inactive metabolites:
Notes :
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Cetirizine is a second-generation antihistamine and the primary active metabolite.
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Excretion occurs via urine (70% as cetirizine) and bile-mediated fecal elimination .
Chemical Stability and Degradation
Hydroxyzine dihydrochloride’s stability is pH- and temperature-dependent:
Key Stability Data :
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Melting Point : 190–200°C (decomposes).
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Incompatibilities : Avoid strong acids, bases, and oxidizers (e.g., peroxides) .
Reactivity with Functional Groups
The molecule’s piperazine ring and ethanol side chain participate in distinct reactions:
Piperazine Ring
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Protonation : The dihydrochloride salt enhances water solubility (very soluble in H₂O) .
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Substitution : Susceptible to nucleophilic attack at the piperazine nitrogen under basic conditions .
Ethanol Moiety
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Oxidation : Converted to cetirizine (carboxylic acid derivative) via alcohol dehydrogenase .
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Ether Cleavage : Possible under strongly acidic or alkaline conditions .
Synthetic Considerations
While synthesis details are proprietary, industrial production involves:
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Key Step : Reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.
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Purification : Crystallization from alcohol-water mixtures to achieve >99% purity .
Hazardous Decomposition Products
Under combustion or thermal stress, hydroxyzine dihydrochloride releases:
Comparison with Similar Compounds
Hydroxyzine Dihydrochloride vs. Cetirizine
Cetirizine, a second-generation antihistamine, is the primary active metabolite of HDH. The key distinctions between these compounds are summarized in Table 1.
Table 1: Comparative Analysis of HDH and Cetirizine
Key Findings :
- Pharmacology : HDH’s broader receptor activity contributes to its sedative and anxiolytic effects, whereas cetirizine’s selectivity minimizes CNS side effects .
- Clinical Use: HDH is preferred for preoperative sedation and anxiety due to its rapid onset, while cetirizine is favored for allergic conditions requiring non-sedating relief .
- Analytical Precision : HDH quantification methods, such as titrimetry with Oxone (relative standard deviation [RSD] = 0.45%) and spectrophotometry (RSD ≤0.79%), demonstrate high reproducibility .
Hydroxyzine Dihydrochloride vs. Other Piperazine Antihistamines
Hydroxyzine Dihydrochloride vs. Non-Piperazine Antihistamines
Compared to ethanolamine-derived antihistamines (e.g., diphenhydramine), HDH exhibits fewer antimuscarinic effects, reducing risks of dry mouth and urinary retention . However, its piperazine structure may increase the likelihood of QT prolongation in high doses, a risk shared with other H₁ antagonists .
Unique Properties and Research Insights
- FIASMA Activity: HDH inhibits acid sphingomyelinase (FIASMA), a mechanism linked to its antidepressant and antiviral potentials, distinguishing it from cetirizine .
- Synthesis and Stability : HDH’s crystal structure (space group P2₁, Z = 2) and stability (≥1 year under standard conditions) make it a robust candidate for pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying hydroxyzine dihydrochloride in pharmaceutical formulations and biological matrices?
- Methodology :
- Spectrophotometry : Utilize charge-transfer complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for UV-Vis detection (λmax ~ 460 nm). Validate via linearity (1–10 µg/mL) and recovery studies (RSD < 2%) .
- HPLC : Optimize reverse-phase chromatography with C18 columns, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0), and UV detection at 230 nm. Calibrate with internal standards (e.g., cetirizine) to improve precision .
- Data Validation : Perform intra- and inter-day accuracy (90–110%) and precision (RSD < 5%) tests per ICH guidelines.
Q. How do physicochemical properties (e.g., solubility, stability) of hydroxyzine dihydrochloride influence experimental design?
- Solubility : The compound is highly water-soluble (>700 mg/mL) but shows limited solubility in organic solvents (e.g., 220 mg/mL in ethanol). Use aqueous buffers for in vitro assays requiring dissolution .
- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Monitor pH-dependent stability; acidic conditions (pH < 4) enhance shelf life .
Q. What are the primary pharmacological mechanisms of hydroxyzine dihydrochloride relevant to preclinical models?
- H1 Receptor Antagonism : Use radioligand binding assays (e.g., [<sup>3</sup>H]mepyramine) to quantify receptor affinity (Ki ~ 2 nM). Confirm functional antagonism via histamine-induced vascular permeability assays in rodent models .
- Off-Target Effects : Evaluate serotonin (5-HT2A) and dopamine (D1/2) receptor interactions using competitive binding assays to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor occupancy profiles of hydroxyzine dihydrochloride across different tissues?
- Experimental Design :
- Conduct comparative PET/SPECT imaging studies in CNS vs. peripheral tissues using radiolabeled hydroxyzine analogs.
- Adjust dosing regimens (e.g., acute vs. chronic) to assess time-dependent receptor saturation .
- Data Analysis : Apply kinetic modeling (e.g., Logan plot) to differentiate specific vs. nonspecific binding in vivo .
Q. What advanced techniques are suitable for studying the epigenetic or long-term effects of hydroxyzine dihydrochloride in neurodegenerative models?
- Transcriptomic Profiling : Perform RNA-seq on treated neuronal cultures to identify differentially expressed genes (e.g., H3K4me3-regulated pathways) .
- Behavioral Correlates : Pair molecular data with Morris water maze or elevated plus maze tests to link epigenetic changes to functional outcomes .
Q. How can researchers mitigate interference from metabolites during pharmacokinetic studies of hydroxyzine dihydrochloride?
- LC-MS/MS Optimization : Use high-resolution mass spectrometry (HRMS) with MRM transitions specific to the parent compound (m/z 448 → 165) and metabolites (e.g., cetirizine, m/z 389 → 201). Validate with isotopically labeled internal standards .
- Sample Preparation : Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate hydroxyzine from biological matrices .
Methodological Considerations for Data Contradictions
Q. How should discrepancies in reported IC50 values for hydroxyzine’s H1 receptor antagonism be addressed?
- Standardization :
- Use uniform assay conditions (e.g., CHO-K1 cells expressing human H1 receptors, 37°C incubation).
- Normalize data to reference antagonists (e.g., diphenhydramine) to control for batch variability .
- Meta-Analysis : Apply Bayesian hierarchical modeling to aggregate data from independent studies and identify outliers .
Q. What strategies validate the specificity of hydroxyzine dihydrochloride in multi-target pharmacological screens?
- Counter-Screening : Test against panels of unrelated receptors (e.g., GPCRs, ion channels) to rule off-target effects.
- CRISPR Knockout Models : Use H1 receptor-knockout cell lines to confirm on-target activity .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
